molecular formula C14H17N3O3S B2458563 2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1396792-89-4

2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2458563
M. Wt: 307.37
InChI Key: CQFWZNBWDSINHR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, is a notable feature. The benzylthio and methoxyethyl groups are likely attached to this ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The oxadiazole ring is a part of the azole family, which are heterocyclic compounds that are often reactive. The benzylthio and methoxyethyl groups could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would be determined by the strengths of the intermolecular forces present .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Synthesis and Biological Screening: Compounds similar to 2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide have been synthesized and tested for their antimicrobial activities. For instance, 2-mercaptobenzimidazole derivatives demonstrated significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Devi, Shahnaz, & Prasad, 2022).
  • Antimicrobial Efficacy of Oxadiazole Derivatives: Novel oxadiazole derivatives, related to the compound of interest, have shown promising results against a range of bacteria and fungi. These include Micrococcus luteus, Bacillus subtilis, and Listeria monocytogenes (Kaplancıklı et al., 2012).

Cytotoxicity and Anticancer Properties

  • Evaluation of Cytotoxic Activities: Several derivatives have been evaluated for their cytotoxic properties using various bioassays. Some derivatives displayed notable cytotoxic activities, indicating potential for cancer therapy applications (Ramalingam, Ramesh, & Sreenivasulu, 2019).
  • Antiproliferative Activity Against Tumor Cell Lines: Some derivatives have been screened for their antiproliferative activity against human tumor cell lines. Certain compounds, particularly those with oxadiazole rings, showed high inhibitory activity, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).

Enzymatic Activity Inhibition

  • Inhibition of Aldose Reductase: Derivatives of oxadiazole have been synthesized and tested for their ability to inhibit aldose reductase, an enzyme linked to diabetic complications. Some compounds showed inhibitory levels in the submicromolar range, which is significant for therapeutic applications (La Motta et al., 2008).

properties

IUPAC Name

2-benzylsulfanyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-19-8-7-13-16-17-14(20-13)15-12(18)10-21-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFWZNBWDSINHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide

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